REACTION_CXSMILES
|
C[N:2]([CH3:22])[CH:3]=[C:4]([C:10](=O)[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[C:13]([F:20])[CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].NC(C(N)=O)[C:25]([NH2:27])=[O:26]>CC(O)=O>[NH2:27][C:25]([C:22]1[NH:2][CH:3]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[C:13]([F:20])[CH:12]=1)=[O:26]
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Name
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ethyl 3-(dimethylamino)-2-(3-fluoro-4-nitrobenzoyl)acrylate
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Quantity
|
51.74 g
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Type
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reactant
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Smiles
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CN(C=C(C(=O)OCC)C(C1=CC(=C(C=C1)[N+](=O)[O-])F)=O)C
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Name
|
|
Quantity
|
23.4 mg
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Type
|
reactant
|
Smiles
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NC(C(=O)N)C(=O)N
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Name
|
|
Quantity
|
1 L
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Type
|
solvent
|
Smiles
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CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The starting material appeared consumed by TLC
|
Type
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CUSTOM
|
Details
|
The AcOH was removed under reduced pressure and TFA (300 mL)
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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The mixture was heated over night at 60° C
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Type
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TEMPERATURE
|
Details
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The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the TFA was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The orange oil was treated with saturated aqueous NaHCO3 (1 L)
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Type
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ADDITION
|
Details
|
solid NaHCO3 was added until the solution
|
Type
|
FILTRATION
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Details
|
The solids were filtered
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Type
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CUSTOM
|
Details
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placed in a 1 L erlenmeyer flask
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Type
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WASH
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Details
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The solids were washed with H2O (3×1 L)
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Type
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CUSTOM
|
Details
|
the water was decanted off through the filter
|
Type
|
WASH
|
Details
|
On the last washing the solids
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Type
|
ADDITION
|
Details
|
were poured onto the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to air dry
|
Type
|
CUSTOM
|
Details
|
The solids were once again removed from the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with Et2O (4×500 mL)
|
Type
|
CUSTOM
|
Details
|
The Et2O was decanted off through the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
on the final washing the solids
|
Type
|
WASH
|
Details
|
to wash the flask
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Type
|
DRY_WITH_MATERIAL
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Details
|
The desired product was dried in a vacuum oven at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1=C(C(=CN1)C(=O)OCC)C1=CC(=C(C=C1)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 114.5 mmol | |
AMOUNT: MASS | 36.8 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |